molecular formula C12H8Cl2N2O3 B592593 N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide CAS No. 1412448-29-3

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide

Cat. No.: B592593
CAS No.: 1412448-29-3
M. Wt: 299.107
InChI Key: YSANJZAAUIRCNK-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide: is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a benzamide moiety with hydroxyl groups at positions 3 and 4

Scientific Research Applications

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide typically involves the acylation of 3,5-dichloropyridine-4-amine with 3,4-dihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings, which imparts distinct chemical and biological properties. Its dual hydroxyl groups on the benzamide moiety contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interaction with biological targets .

Properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c13-7-4-15-5-8(14)11(7)16-12(19)6-1-2-9(17)10(18)3-6/h1-5,17-18H,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSANJZAAUIRCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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